molecular formula C22H21N3OS B297695 (5E)-3-ethyl-2-(2-ethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one

(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B297695
M. Wt: 375.5 g/mol
InChI Key: JSKKPHPMTMDQPI-ZRQPATBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one, commonly known as ETIT, is a thiazolidinone derivative that has gained attention in scientific research due to its potential therapeutic properties. ETIT has been studied extensively for its ability to target and inhibit enzymes involved in various biological processes, including inflammation and cancer.

Mechanism of Action

The mechanism of action of ETIT involves its ability to inhibit the activity of various enzymes involved in biological processes. ETIT has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory prostaglandins. ETIT has also been shown to inhibit the activity of topoisomerase II and protein kinase C, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
ETIT has been shown to have various biochemical and physiological effects. Studies have shown that ETIT can inhibit the production of inflammatory prostaglandins, which can reduce inflammation in the body. ETIT has also been shown to inhibit the growth and survival of cancer cells, which can potentially lead to the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of using ETIT in lab experiments is its ability to selectively target and inhibit specific enzymes involved in biological processes. This can allow for more precise and targeted experiments. However, one limitation of using ETIT in lab experiments is its potential toxicity and side effects, which can affect the validity of the results.

Future Directions

There are several future directions for research involving ETIT. One potential direction is the development of new anti-inflammatory agents based on the structure of ETIT. Another potential direction is the development of new cancer treatments based on the ability of ETIT to inhibit the growth and survival of cancer cells. Additionally, further research is needed to fully understand the potential side effects and toxicity of ETIT, which can inform future experiments and clinical trials.

Synthesis Methods

The synthesis of ETIT involves the reaction of 2-ethylbenzaldehyde and indole-3-carbaldehyde with ethylcyanoacetate and thiourea in the presence of a catalytic amount of acetic acid. The reaction mixture is then heated and refluxed to form the thiazolidinone derivative, which is purified using column chromatography.

Scientific Research Applications

ETIT has been studied extensively for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research involves the use of ETIT as an anti-inflammatory agent. Studies have shown that ETIT can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
ETIT has also been studied for its potential anticancer properties. Studies have shown that ETIT can inhibit the activity of various enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C.

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21N3OS/c1-3-15-9-5-7-11-18(15)24-22-25(4-2)21(26)20(27-22)13-16-14-23-19-12-8-6-10-17(16)19/h5-14,23H,3-4H2,1-2H3/b20-13+,24-22?

InChI Key

JSKKPHPMTMDQPI-ZRQPATBQSA-N

Isomeric SMILES

CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CNC4=CC=CC=C43)/S2)CC

SMILES

CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)CC

Canonical SMILES

CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)CC

Origin of Product

United States

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